molecular formula C12H16N2O B2697511 N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide CAS No. 926247-04-3

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Cat. No.: B2697511
CAS No.: 926247-04-3
M. Wt: 204.273
InChI Key: MJJZKJAKJMAJNM-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is an organic compound with the molecular formula C12H16N2O It is a cyclobutanecarboxamide derivative with an aminomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the cyclobutanecarboxylic acid: This can be achieved through a involving a suitable diene and a dienophile.

    Amidation: The cyclobutanecarboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) followed by reaction with an amine.

    Introduction of the aminomethyl group: This step involves the reaction of the amide with formaldehyde and ammonium chloride under reductive amination conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) are used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclobutanecarboxamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide
  • N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide
  • N-[3-(aminomethyl)phenyl]cycloheptanecarboxamide

Uniqueness

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. This rigidity can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZKJAKJMAJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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